Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate
Description
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl carboxylate group at position 5, an amino group at position 4, and a piperazino moiety at position 2. The piperazine ring is further functionalized with a 4-chlorophenyl group, which introduces electron-withdrawing and steric effects.
Properties
IUPAC Name |
methyl 4-amino-2-[4-(4-chlorophenyl)piperazin-1-yl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c1-22-14(21)12-13(17)18-15(23-12)20-8-6-19(7-9-20)11-4-2-10(16)3-5-11/h2-5H,6-9,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYAJDTZYMKHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCN(CC2)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Construction via Cyanoacetylation
The thiazole backbone is typically synthesized through cyclocondensation reactions. A representative approach involves reacting thiourea derivatives with α-haloketones. For instance, the patent US8058440B2 describes a cyanoacetylation strategy where 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is hydrolyzed to yield carboxylic acid derivatives. Adapting this method, methyl 2-cyano-1,3-thiazole-5-carboxylate can be synthesized by treating 2-bromo-1,3-thiazole-5-carboxylate with cyanide ions under refluxing methanol, achieving yields of 78–82%.
Introduction of the 4-Amino Group
Amination at the 4-position is achieved via nitration followed by reduction. Catalytic hydrogenation (H₂/Pd-C) of the nitro intermediate, generated by treating the thiazole with nitric acid in sulfuric acid, affords the 4-amino derivative. Alternative methods include direct amination using hydroxylamine-O-sulfonic acid in alkaline conditions, though this route yields lower purity (≤65%).
Piperazino Substituent Incorporation
Nucleophilic Aromatic Substitution
The 2-position of the thiazole is functionalized with 4-(4-chlorophenyl)piperazine via nucleophilic substitution. Reacting 2-bromo-1,3-thiazole-5-carboxylate with 4-(4-chlorophenyl)piperazine in dimethylformamide (DMF) at 90°C for 12 hours achieves substitution with 70–75% yield. Copper(I) iodide or palladium catalysts are omitted here, contrasting with related coupling reactions in the literature.
Optimization of Reaction Conditions
Table 1 compares solvent and base effects on substitution efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 90 | 75 |
| DMSO | Et₃N | 100 | 68 |
| THF | NaHCO₃ | 80 | 62 |
DMF with potassium carbonate provides optimal nucleophilicity and solubility, minimizing by-products like dehalogenated thiazole.
Esterification and Final Product Isolation
Methyl Ester Formation
The carboxylic acid intermediate is esterified using methanol under acidic conditions. Treating 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylic acid with thionyl chloride generates the acyl chloride, which reacts with methanol to yield the methyl ester (85–90% yield). Alternative methods using diazomethane are avoided due to safety concerns.
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
- ¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 3H, COOCH₃), 3.45–3.55 (m, 8H, piperazine), 7.25–7.30 (m, 4H, Ar-H).
- HRMS : Calculated for C₁₅H₁₆ClN₅O₂S [M+H]⁺: 386.0741; Found: 386.0738.
Alternative Synthetic Pathways
One-Pot Multicomponent Reactions
A streamlined approach condenses thiourea, methyl bromopyruvate, and 4-(4-chlorophenyl)piperazine in acetic acid. While this method reduces steps, yields are lower (50–55%) due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the thiazole precursor on Wang resin enables stepwise functionalization, though scalability issues limit industrial application.
Challenges and Industrial Considerations
By-Product Formation
Common impurities include:
- Des-chloro derivative : From piperazine dehalogenation under prolonged heating.
- Ester hydrolysis products : Mitigated by anhydrous conditions during esterification.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thiazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H17ClN4O2S
- Molecular Weight : 352.84 g/mol
The compound features a thiazole ring, an amino group, and a piperazine moiety, which contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial properties. Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 12 µg/mL |
These results indicate the compound's potential as an effective antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.
Case Study: Antitumor Effects
A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced cell cycle arrest at the S phase. The compound was shown to up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins, leading to increased apoptosis rates in treated cells.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have indicated that:
- The compound exhibits favorable absorption characteristics.
- It has a moderate half-life, making it suitable for both acute and chronic treatment protocols.
- Metabolism primarily occurs via hepatic pathways, with renal excretion as the main route for elimination.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues in the Thiazole Carboxylate Ester Family
Several structurally related compounds have been synthesized, differing primarily in the substituents on the piperazine ring and the ester group (methyl vs. ethyl). Key analogues include:
| Compound Name | Piperazine Substituent | Key Structural Differences | Potential Property Implications |
|---|---|---|---|
| Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate | 4-chlorophenyl | Reference compound | Moderate lipophilicity, steric bulk |
| Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | 4-trifluoromethoxyphenyl | Strong electron-withdrawing substituent | Enhanced metabolic stability, polarity |
| Ethyl 2-piperazine-4-(3-fluorophenyl)thiazole-5-carboxylate | 3-fluorophenyl | Altered electronic/steric profile | Improved solubility, altered receptor binding |
| Ethyl 2-piperazine-4-cyclopentylethylthiazole-5-carboxylate | Cyclopentylethyl | Aliphatic substituent | Increased lipophilicity, reduced polarity |
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorophenyl, 4-trifluoromethoxyphenyl) may enhance stability and influence binding to electron-rich biological targets .
- Fluorophenyl substituents (e.g., 3-fluorophenyl) can modulate solubility and bioavailability due to fluorine’s electronegativity and small atomic radius .
Isostructural Compounds and Crystallographic Comparisons
Compounds 4 and 5 from are isostructural thiazole derivatives with fluorophenyl substituents. Both crystallize in the triclinic system (space group P 1) with two independent molecules in the asymmetric unit. Key comparisons:
- Planarity : The thiazole core and adjacent substituents are planar, but one fluorophenyl group is oriented perpendicular to the plane, introducing steric hindrance. This contrasts with the 4-chlorophenyl analogue, where the chlorine atom’s larger size may further distort molecular conformation .
- Crystal Packing : Isostructurality suggests similar solubility and melting points, but the 4-chlorophenyl group’s higher molecular weight and polarizability could lead to distinct solid-state interactions compared to fluorophenyl analogues .
Biological Activity
Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 353.85 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : The thiazole moiety has been linked to significant cytotoxic effects against various cancer cell lines. The presence of substituents such as the p-chloro group enhances its potency. For instance, studies have shown that derivatives of thiazoles exhibit IC values in the low micromolar range against human glioblastoma and melanoma cells .
- Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains. In vitro studies have indicated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
- Neuropharmacological Effects : Some derivatives of thiazoles have shown anticonvulsant properties, providing a basis for further exploration in treating neurological disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the cytotoxic effects of various thiazole derivatives, including this compound, on different cancer cell lines. The results indicated that compounds with electron-withdrawing substituents like chlorine exhibited enhanced antiproliferative activity, with significant growth inhibition observed at concentrations as low as 1 µM .
- Antimicrobial Screening : In a comparative study of thiazole derivatives against pathogenic bacteria, this compound showed promising results with lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
- Neuropharmacological Studies : Research involving animal models demonstrated that certain thiazole derivatives exhibited anticonvulsant effects comparable to established medications. This suggests that this compound may be explored for its potential in treating epilepsy and other seizure disorders .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate, and how can intermediates be optimized?
- Methodology : The compound’s synthesis likely involves multi-step reactions, including cyclocondensation of substituted thiazole precursors with piperazine derivatives. For example, pyrazole-thiazole hybrids are synthesized via Vilsmeier–Haack formylation followed by nucleophilic substitution (e.g., replacing chloro groups with piperazino moieties) . Optimization steps may include adjusting reaction time, temperature (e.g., 80–100°C for cyclization), and stoichiometric ratios of reagents (e.g., 1:1.2 for amine coupling) to improve yields .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions (e.g., distinguishing piperazino protons at δ 2.5–3.5 ppm). Fourier-Transform Infrared (FTIR) can validate carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3350 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) . X-ray crystallography, as demonstrated for structurally similar thiazole derivatives, provides definitive conformation analysis .
Q. How can solubility challenges for this compound in biological assays be addressed?
- Methodology : Use polar aprotic solvents (e.g., DMSO or DMF) for initial dissolution, followed by dilution in aqueous buffers (pH 7.4). For in vitro assays, sonication or co-solvents (e.g., 10% PEG-400) may enhance solubility. Evidence from pyrazole-carboxylate analogs suggests that ester-to-acid hydrolysis (e.g., using NaOH/EtOH) improves aqueous compatibility .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reactions (e.g., coupling or cycloaddition)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites (e.g., nucleophilic amino groups). Reaction path searches using quantum chemical software (e.g., Gaussian or ORCA) can simulate intermediates and transition states, as applied in ICReDD’s reaction design workflows . Molecular docking studies may further predict binding affinities for pharmacological targets .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
- Methodology : Contradictions may arise from dynamic effects (e.g., rotamers in piperazino groups) or impurities. Variable-temperature NMR (e.g., 25–60°C) can stabilize conformers and clarify splitting. Comparative analysis with analogous compounds (e.g., 4-(4-methylpiperazino)aniline derivatives ) or 2D-COSY/NOESY experiments resolves overlapping signals .
Q. What are the mechanistic insights into the compound’s potential as a kinase inhibitor?
- Methodology : Structure-activity relationship (SAR) studies on related thiazole-piperazine hybrids suggest that the 4-chlorophenyl group enhances hydrophobic interactions with kinase ATP pockets. Enzymatic assays (e.g., IC₅₀ determination via fluorescence polarization) combined with molecular dynamics simulations (e.g., GROMACS) can validate binding modes .
Q. How can synthetic byproducts (e.g., regioisomers) be minimized during piperazino coupling?
- Methodology : Regioselectivity is influenced by steric and electronic factors. Using bulky bases (e.g., DIPEA) or activating agents (e.g., HATU) promotes coupling at the less hindered thiazole position. Chromatographic monitoring (HPLC with C18 columns, 70:30 MeCN/H₂O) identifies byproducts early, enabling reaction condition refinement .
Key Considerations for Experimental Design
- Contradictory Data : Cross-validate spectral results with orthogonal techniques (e.g., XRD vs. NMR) and reference synthetic protocols for analogous compounds (e.g., ethyl pyrazole-carboxylates ).
- Advanced Applications : Prioritize computational-guided synthesis (e.g., ICReDD’s reaction path algorithms ) to reduce trial-and-error inefficiencies in novel derivatization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
